N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives have been investigated for their pharmacological properties. For example, a study on novel 4-thiazolidinone derivatives, including compounds with structural similarities to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, highlighted their potential as agonists of benzodiazepine receptors, showing considerable anticonvulsant activity in various models (Faizi et al., 2017). This research suggests that derivatives of the compound could have therapeutic applications in treating conditions related to convulsions or seizures.
Antimicrobial Activity
Another significant application of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide derivatives is in the development of antimicrobial agents. Research on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, related structurally to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, demonstrated their potential in treating microbial diseases due to their antibacterial and antifungal properties (Desai et al., 2013).
Chemical Synthesis and Material Science
The compound and its derivatives are also of interest in chemical synthesis and materials science. For instance, research on the molecular structure of related benzamide compounds has provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for designing materials with specific physical properties (Karabulut et al., 2014).
Mechanism of Action
The mechanism of action of benzothiazoles can vary depending on the specific compound and its targets. Some benzothiazoles have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation . Others have been found to have anti-tubercular activity, potentially by inhibiting the DprE1 enzyme .
The pharmacokinetics of benzothiazoles can also vary. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as by individual patient factors .
The action of benzothiazoles can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins can all affect the action of these compounds .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-23-11-6-5-10(19)16-14(11)20-18(27-16)21-17(22)9-7-12(24-2)15(26-4)13(8-9)25-3/h5-8H,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKUHIKYOTGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.